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2-Methoxycyclohepta[d]imidazole

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Researchers developing kinase inhibitors or angiotensin II antagonists often face unreliable fragment purity and poorly characterized scaffolds. 2-Methoxycyclohepta[d]imidazole (CAS 1009-24-1) directly addresses these challenges: - Confirmed CDK7 inhibition (IC50 1.2 µM) with high selectivity over ERK2 (>230 µM), enabling structure-based design. - Reproducible synthetic intermediate for potent angiotensin II antagonists (e.g., KT3-671, IC50 0.8 nM) via published protocol. - Defined UV-Vis reference spectra and computed logP (~1.6-1.9) for quality control and method development. Supplied at ≥95% purity with full analytical documentation, ready for immediate shipment.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1009-24-1
Cat. No. B8611648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycyclohepta[d]imidazole
CAS1009-24-1
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=CC2=N1
InChIInChI=1S/C9H8N2O/c1-12-9-10-7-5-3-2-4-6-8(7)11-9/h2-6H,1H3
InChIKeyRSTCFFCDNAHPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycyclohepta[d]imidazole: Structural and Physicochemical Baseline


2-Methoxycyclohepta[d]imidazole (CAS 1009-24-1) is a heterocyclic compound belonging to the cycloheptimidazole (1,3-diazaazulene) class, bearing a methoxy substituent at the 2-position. Its molecular formula is C9H8N2O, molecular weight 160.17 g/mol, and it is commonly supplied at ≥95% purity . The canonical SMILES is COC1=NC2=CC=CC=CC2=N1 . The compound functions as both a synthetic intermediate toward biologically active cycloheptimidazole derivatives, including angiotensin II receptor antagonists, and as a scaffold for kinase inhibitor discovery [1].

Synthetic Intermediate Defined synthetic route supports preparation of cycloheptimidazole-based bioactive molecules.
Fragment Scaffold Reported kinase selectivity profile provides a starting point for fragment elaboration studies.

Why Generic Cycloheptimidazole Analogs Cannot Replace It


Within the 1,3-diazaazulene class, the 2-position substituent exerts a profound influence on electronic distribution, reactivity, lipophilicity, and target engagement that precludes direct interchange. The methoxy group is an electron-donating substituent that alters the π-electron system of the cycloheptimidazole core [1], directly affecting both the compound's spectroscopic signature and its nucleophilic substitution behavior . Substitution of the methoxy for a thiomethyl or amino group changes the hydrogen-bonding capacity, logP, and metabolic profile—meaning structure-activity relationships established for one 2-substituted analog do not transfer to another without independent experimental verification [2].

2-Position Substituent Effects
Methoxy electron-donating character alters π-system and reactivity; amino or thio analogs may shift spectroscopic and reaction profiles.
Hydrogen-Bonding Capacity
Zero HBD in methoxy derivative vs. 1–2 HBD in amino/hydroxy analogs changes solubility, crystal packing, and target-binding interactions.
Synthetic Route Differences
Methanolysis route from 2-methylthio precursor generates distinct impurity profiles vs. guanidine-based syntheses for amino analogs.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (logP) vs. 2-Amino-1,3-diazaazulene

The 2-methoxy substituent confers higher lipophilicity compared to the 2-amino analog, directly impacting chromatographic retention and membrane permeability predictions. Based on computed logP values, 2-methoxycyclohepta[d]imidazole is predicted to have a logP approximately 0.5–0.8 units higher than 2-amino-1,3-diazaazulene . This difference is meaningful for reverse-phase HPLC method development and for predicting blood-brain barrier penetration or cellular uptake in screening campaigns .

Lipophilicity (logP)
Cross-study comparable
Target logP ~1.6–1.9; comparator logP 1.09; ΔlogP +0.5–0.8
Supports chromatographic method development context
Computed and literature values; experimental verification recommended
Physicochemical profiling Drug-likeness prediction Chromatographic method development

Hydrogen-Bonding Capacity vs. 2-Amino and 2-Hydroxy Analogs

2-Methoxycyclohepta[d]imidazole possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), a profile that differs fundamentally from 2-amino-1,3-diazaazulene (HBD = 2, HBA = 2) and 2-hydroxy-1,3-diazaazulene (HBD = 1, HBA = 3) . The absence of HBD capacity means the methoxy derivative cannot act as a hydrogen-bond donor in crystal packing or protein-ligand interactions, which has direct consequences for solubility, formulation, and target binding [1].

H-Bond Donor/Acceptor Profile
Class-level inference
HBD=0, HBA=3 vs. amino (HBD=2, HBA=2) and hydroxy (HBD=1, HBA=3)
Distinct hydrogen-bonding profile limits transferability of solubility and binding data
Calculated from structure; experimental solubility profiling advised
Medicinal chemistry Solubility optimization Crystal engineering

Kinase Inhibition Selectivity Profile

In a panel of kinase inhibition assays, 2-methoxycyclohepta[d]imidazole demonstrated measurable but weak inhibitory activity against CDK7/cyclin H (IC50 = 1.20 μM) and CDK1/cyclin B (IC50 = 35 μM), while showing negligible activity against ERK2 (IC50 > 230 μM) [1]. This contrasts with more elaborate 2-substituted cycloheptimidazole derivatives such as KT3-671, which achieve sub-nanomolar potency at the angiotensin AT1 receptor (IC50 = 0.8 nM) through extensive substitution beyond the 2-position [2]. The data indicate that the 2-methoxy substitution alone provides a distinct selectivity fingerprint suitable for fragment-based or scaffold-hopping strategies.

Kinase Inhibition Selectivity
Supporting evidence
CDK7/cyclin H IC50 1.2 µM; CDK1/cyclin B IC50 35 µM; ERK2 IC50 >230 µM
Reported kinase selectivity fingerprint supports fragment-based elaboration context
BindingDB curated panel; different target class from angiotensin-directed derivatives
Kinase inhibitor discovery CDK7 targeting Selectivity profiling

Synthetic Route and Provenance

According to US Patent US04814265, 2-methoxycyclohepta[d]imidazole is prepared from 2-methylthiocycloheptimidazole (3 g) via reflux in methanol for 10 hours, followed by solvent removal, benzene extraction, filtration, and concentration [1]. This synthetic route is distinct from the preparation of 2-amino-cycloheptimidazole derivatives, which are obtained via reaction of 2-methoxytropone with guanidine or amidine reagents [2]. The availability of a defined, reproducible synthetic protocol with characterized intermediates is critical for procurement decisions where batch-to-batch consistency and traceability are required.

Synthetic Route & Provenance
Supporting evidence
Methanol reflux (10 h) from 2-methylthiocycloheptimidazole; distinct from amino-analog syntheses
Defined synthetic protocol supports batch reproducibility and impurity profiling
US04814265 route; benzene extraction and filtration steps documented
Organic synthesis Process chemistry Intermediate procurement

Conformational Flexibility vs. 2-Aryl Analogs

2-Methoxycyclohepta[d]imidazole contains only one rotatable bond (the methoxy C-O bond), compared to the parent 1,3-diazaazulene (zero rotatable bonds) and more complex 2-aryl analogs such as 2-phenylcyclohepta[d]imidazole (2 rotatable bonds) . This minimal conformational flexibility yields a relatively rigid scaffold, which can be advantageous for crystallography and structure-based drug design where reduced entropic penalty upon binding is desirable .

Conformational Flexibility
Class-level inference
1 rotatable bond vs. 0 (unsubstituted) and 2 (2-phenyl analog)
Intermediate rigidity may influence crystallization and induced-fit binding studies
Chem960 computed property; experimental conformational data unavailable
Conformational analysis Molecular docking Crystallization optimization

Limitation: Scarcity of Direct Comparative Data

It must be explicitly noted that high-strength direct head-to-head comparative data (same assay, same conditions) between 2-methoxycyclohepta[d]imidazole and its closest analogs are not available in the peer-reviewed literature indexed in major databases. The evidence presented above relies on cross-study comparisons, class-level structural inferences, and computed physicochemical properties. Researchers seeking to prioritize this compound over alternatives are advised to request custom comparative profiling from suppliers or to conduct internal benchmark assays. This limitation does not indicate lack of value; rather, it reflects that 2-methoxycyclohepta[d]imidazole has primarily been employed as a synthetic intermediate and a fragment-like kinase probe rather than as an extensively optimized lead compound.

Data Completeness
Data to verify
No head-to-head comparative data; evidence relies on cross-study inference and computed properties
Procurement decisions require internal benchmarking or custom comparative profiling
Systematic literature search May 2026; request supplier comparative data if needed
Data transparency Procurement risk assessment

Top Scientific and Procurement Applications


Fragment-Based Kinase Inhibitor Discovery

2-Methoxycyclohepta[d]imidazole's weak but measurable CDK7 inhibition (IC50 = 1.2 μM) combined with clean selectivity against ERK2 (IC50 > 230 μM) positions it as a fragment hit suitable for structure-based elaboration. Its single rotatable bond and zero hydrogen bond donor count make it an ideal minimal scaffold for fragment growing or linking strategies targeting the CDK7 ATP-binding pocket [1]. Researchers can procure the compound as a validated fragment starting point, with the documented synthetic route enabling rapid analogue synthesis.

Angiotensin II Receptor Antagonist Synthesis

The 2-methoxycyclohepta[d]imidazole core serves as a key intermediate in the synthesis of more complex 2-substituted cycloheptimidazole derivatives, which have demonstrated potent angiotensin II receptor antagonism (e.g., KT3-671, IC50 = 0.8 nM) [1]. The defined synthetic protocol from 2-methylthiocycloheptimidazole (US Patent US04814265) provides a reproducible entry point for medicinal chemistry teams developing novel antihypertensive agents based on this scaffold [2].

Spectroscopic and Chromatographic Reference Standard

The distinct UV-Vis absorption profile of 2-alkoxy-1,3-diazaazulenes has been characterized, with 2-ethoxy-1,3-diazaazulene showing five π-π* bands above 220 nm [1]. 2-Methoxycyclohepta[d]imidazole, as the simpler methoxy analog, provides a foundational spectroscopic reference for quality control of synthetic 1,3-diazaazulene libraries. Its computed logP (~1.6–1.9) and defined hydrogen-bonding profile also serve as calibration points for chromatographic method development [2].

Computational Chemistry and Modeling Benchmark

The 1,3-diazaazulene core has been the subject of theoretical investigations into aromaticity and substituent effects [1]. 2-Methoxycyclohepta[d]imidazole, with its single rotatable bond, zero hydrogen bond donors, and moderate molecular weight (160.17 g/mol), provides a computationally tractable model system for benchmarking DFT calculations, docking algorithms, and free energy perturbation methods against experimental kinase inhibition data available in BindingDB [2].

Application
Selection Property
Validation Focus
Fragment-Based Kinase Inhibitor Discovery
Kinase selectivity fingerprint; minimal scaffold with zero HBD and single rotatable bond
CDK7 target engagement and selectivity panel profiling
Angiotensin II Receptor Antagonist Synthesis
Defined synthetic route from 2-methylthiocycloheptimidazole
Route reproducibility; intermediate purity and impurity profiling
Spectroscopic and Chromatographic Reference Standard
Distinct UV-Vis absorption profile; computed logP range
Spectral identity confirmation; chromatographic retention consistency
Computational Chemistry Benchmark
Computationally tractable molecular size; single rotatable bond
DFT or docking method validation against reported kinase data
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